Roxifiban

Description

See also: Roxifiban Acetate (active moiety of).

Structure

3D Structure

Properties

CAS No. |

170902-47-3 |

|---|---|

Molecular Formula |

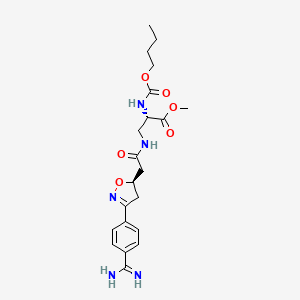

C21H29N5O6 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |

InChI |

InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1 |

InChI Key |

IRAXRQFCCSHQDX-WBVHZDCISA-N |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |

Canonical SMILES |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |

Appearance |

Solid powder |

Other CAS No. |

170902-47-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Roxifiban; DMP754; DMP 754; DMP-754; |

Origin of Product |

United States |

Foundational & Exploratory

Roxifiban's Mechanism of Action as a GPIIb/IIIa Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxifiban is a prodrug that undergoes in vivo hydrolysis to its active metabolite, XV459, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, regardless of the initial agonist. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, XV459 effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: GPIIb/IIIa Inhibition

The primary mechanism of action of this compound lies in the activity of its metabolite, XV459, which acts as a direct and competitive antagonist of the GPIIb/IIIa receptor.

From Prodrug to Active Metabolite: this compound (DMP754) is an ester prodrug designed for oral administration. Following absorption, it is rapidly and completely hydrolyzed by blood and liver esterases to its active carboxylic acid form, XV459.[2] This conversion is a critical step in its pharmacological activity.

Targeting the Final Common Pathway: The GPIIb/IIIa receptor, an integrin found on the surface of platelets, is the key mediator of platelet aggregation.[2] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen. Fibrinogen molecules then bridge adjacent platelets, leading to the formation of a platelet aggregate. XV459 specifically binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[1][3] This action is independent of the agonist that initiates platelet activation, making it a broadly effective antiplatelet agent.[1][2]

Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation and Inhibition by XV459

Caption: GPIIb/IIIa signaling and this compound's inhibitory action.

Quantitative Analysis of this compound's Efficacy

The potency of XV459 has been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.

Table 1: In Vitro Inhibition of Platelet Aggregation by XV459

| Agonist | Concentration | IC50 (µM) | Species | Reference |

| ADP | 100 µmol/L | 0.024 - 0.032 | Human, Dog | [2] |

| Various | N/A | 0.030 - 0.05 | N/A | [1] |

| ADP | 20 µM | 0.027 | Human | [4] |

Table 2: Binding Affinity of XV459 to GPIIb/IIIa Receptors

| Platelet State | Dissociation Constant (Kd) (nmol/L) | Species | Reference |

| Resting and Activated | 1 - 2 | Human | [1] |

| Resting and Activated | 0.8 - 2.5 | Human, Baboon, Dog | [3] |

Table 3: Comparative Potency of XV459 and Other GPIIb/IIIa Inhibitors

| Assay | Compound | IC50 (nM) | Reference |

| ADP-induced Aggregation | This compound (XV459) | 27 | [4] |

| Orbofiban | 105 | [4] | |

| Abciximab | 74 | [4] | |

| Tirofiban | 55 | [4] | |

| Eptifibatide | 238 | [4] | |

| Inhibition of ³H-XV459 Binding | This compound (XV459) | ~1 | [2] |

| Orbofiban (active form) | >100 | [2] | |

| Sibrafiban (active form) | >100 | [2] | |

| SR121566 (active form) | >1000 | [2] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized experimental protocols. Detailed methodologies for the key assays are provided below.

Light Transmittance Aggregometry (LTA)

This assay measures the extent of platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10⁸ platelets/mL, using autologous PPP.

-

Assay Procedure:

-

Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

The test compound (XV459 at various concentrations) or vehicle is added to the PRP and incubated for a specified time (e.g., 10 minutes).

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

The change in light transmittance is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the concentration-response curves.

Fibrinogen Binding Assay using Flow Cytometry

This method quantifies the binding of fibrinogen to activated platelets, providing a direct measure of GPIIb/IIIa receptor occupancy and function.

Methodology:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant that preserves physiological calcium levels, such as hirudin.

-

Sample Preparation:

-

Aliquots of whole blood are incubated with a fluorescently labeled anti-fibrinogen antibody or fluorescently labeled fibrinogen.

-

The test compound (XV459 at various concentrations) or vehicle is added.

-

A platelet agonist (e.g., ADP, TRAP) is added to stimulate platelet activation and subsequent fibrinogen binding.

-

The reaction is stopped by adding a fixative (e.g., paraformaldehyde).

-

-

Flow Cytometric Analysis:

-

Samples are analyzed on a flow cytometer.

-

Platelets are identified based on their forward and side scatter characteristics.

-

The fluorescence intensity of the platelet population is measured, which is proportional to the amount of bound fibrinogen.

-

-

Data Analysis: The percentage of platelets positive for fibrinogen binding or the mean fluorescence intensity is determined. Inhibition curves are generated to calculate the IC50 of the test compound.

Canine Model of Electrolytically-Induced Carotid Artery Thrombosis

This in vivo model is used to assess the antithrombotic efficacy of compounds in a setting that mimics arterial thrombosis.

Methodology:

-

Animal Preparation: Anesthetized dogs are instrumented for monitoring of blood pressure, heart rate, and carotid artery blood flow.

-

Drug Administration: this compound (DMP754) or its active form (XV459) is administered intravenously or orally at various doses.

-

Thrombosis Induction:

-

A segment of the carotid artery is isolated.

-

An anodal electrode is inserted into the artery to deliver a constant electrical current (e.g., 200-300 µA) to the intimal surface. This injury stimulates platelet adhesion and aggregation, leading to thrombus formation.

-

-

Monitoring and Endpoint Measurement:

-

Carotid artery blood flow is continuously monitored. The primary endpoint is the time to occlusion (cessation of blood flow).

-

At the end of the experiment, the thrombotic segment of the artery can be excised, and the thrombus weight can be measured.

-

-

Data Analysis: The time to occlusion and thrombus weight in the drug-treated groups are compared to a vehicle-treated control group to determine the antithrombotic efficacy.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating this compound's antiplatelet efficacy.

Clinical Implications and Concluding Remarks

This compound, through its active metabolite XV459, demonstrates potent and specific inhibition of the GPIIb/IIIa receptor. The quantitative data highlight its high affinity and efficacy in preventing platelet aggregation, with a potency that is comparable or superior to other agents in its class. The distinct binding profile of XV459, characterized by a high affinity for both resting and activated platelets and a relatively slow dissociation rate, suggested the potential for a prolonged duration of antiplatelet effect in vivo.[2]

However, despite promising preclinical and early clinical data, the development of oral GPIIb/IIIa inhibitors, including this compound, was met with challenges in later-stage clinical trials. Some studies raised concerns about a paradoxical activation of platelets and an increase in adverse events with long-term use.[5][6] For instance, the ROCKET-I platelet substudy observed a paradoxical late activation of GPIIb/IIIa expression when this compound was used without aspirin.[6]

The comprehensive data and methodologies presented in this guide underscore the rigorous preclinical and early clinical evaluation of this compound. While its journey did not culminate in clinical approval, the study of this compound has contributed valuable knowledge to the field of antiplatelet therapy and the complexities of long-term GPIIb/IIIa inhibition. The experimental frameworks detailed herein remain relevant for the evaluation of novel antiplatelet agents.

References

- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of XV459: A Technical Guide to the Active Metabolite of Roxifiban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacology of XV459, the active metabolite of the prodrug Roxifiban. XV459 is a potent and selective non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key mediator of platelet aggregation. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of XV459, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and cardiovascular drug development.

Introduction

Platelet aggregation is a critical process in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes, ischemic stroke, and peripheral artery disease. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the platelet surface. Consequently, antagonism of this receptor is a highly effective strategy for inhibiting platelet aggregation and preventing thrombotic events.

This compound is an orally administered ester prodrug that undergoes rapid and complete hydrolysis in the body to its active metabolite, XV459.[1] XV459 is a potent and specific inhibitor of the GP IIb/IIIa receptor.[2] This guide will focus on the pharmacological properties of XV459.

Mechanism of Action

XV459 is a competitive antagonist of the GP IIb/IIIa receptor. It binds with high affinity to the receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[2] XV459 has been shown to have a high affinity for both resting and activated platelets and exhibits a relatively slow rate of dissociation.[2]

Signaling Pathway of Platelet Activation and Inhibition by XV459

Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen. This activation leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. XV459 intervenes at this final, crucial step.

Data Presentation

In Vitro Potency of XV459

The potency of XV459 has been evaluated in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Species | Assay | Reference |

| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | Human | Light Transmittance Aggregometry (various agonists) | [2] |

| Kd (GP IIb/IIIa Binding) | 1 - 2 nmol/L | Human | Radioligand Binding Assay | [2] |

Pharmacokinetic Parameters of XV459 in Humans (Following Oral this compound Administration)

The pharmacokinetics of XV459 have been studied in healthy volunteers. The drug exhibits non-linear pharmacokinetics, with systemic exposure plateauing at higher doses of the prodrug, this compound.[1]

| This compound Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 0.5 mg | Data not available | Data not available | Data not available |

| 1.0 mg | Data not available | Data not available | Data not available |

| > 1.0 mg | Exposure plateaus | Data not available | Data not available |

Note: Specific Cmax, Tmax, and AUC values from a single consolidated table in the search results are not available. The data indicates a dose-dependent increase up to 1.0 mg, with exposure plateauing at higher doses.[1]

In Vivo Efficacy of this compound/XV459 in a Canine Model of Arterial Thrombosis

The antithrombotic efficacy of this compound and XV459 has been demonstrated in canine models.

| Compound | Dose | Route | Efficacy | Reference |

| This compound (DMP754) | 0.3 - 0.4 mg/kg | Oral | Maximal antithrombotic efficacy | [2] |

| XV459 | 0.1 mg/kg | IV | Maximal antithrombotic efficacy | [2] |

Experimental Protocols

Radioligand Binding Assay for GP IIb/IIIa Receptor

This protocol describes a competitive binding assay to determine the affinity of XV459 for the GP IIb/IIIa receptor on human platelets.

References

- 1. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Roxifiban with Platelet Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of roxifiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, with its target on human platelets. The following sections detail the quantitative binding affinity and kinetics, the experimental methodologies used for their determination, and the underlying mechanism of action.

Core Data Presentation

The binding affinity and kinetic parameters of this compound and its active metabolite, XV459, for the platelet GPIIb/IIIa receptor have been determined through various in vitro studies. This data is crucial for understanding the drug's potency and duration of action.

Binding Affinity of this compound and its Active Metabolite (XV459)

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound (XV459) | Radioligand Binding | Resting Platelets | Kd | 1 to 2 nmol/L | [1] |

| This compound (XV459) | Radioligand Binding | Activated Platelets | Kd | 1 to 2 nmol/L | [1] |

| This compound (XV459) | Radioligand Binding | Activated Human Platelets | Kd | 0.0008 to 0.0025 μmol/L | [2] |

In Vitro Inhibition of Platelet Function by this compound (XV459)

| Compound | Assay Type | Agonist | Parameter | Value | Reference |

| This compound (XV459) | Platelet Aggregation | Various | IC50 | 0.030 to 0.05 μmol/L | [1] |

| This compound (XV459) | 125I-Fibrinogen Binding | - | IC50 | Lower than other GPIIb/IIIa antagonists | [3] |

This compound's active form, XV459, demonstrates high-affinity binding to both resting and activated platelets.[1] This is a distinguishing feature compared to some other oral GPIIb/IIIa antagonists.[3] The potency of XV459 is further highlighted by its low nanomolar dissociation constant (Kd) and its effective inhibition of platelet aggregation and fibrinogen binding at sub-micromolar concentrations.[1][2]

Kinetics of this compound Binding

A key characteristic of this compound is its relatively slow rate of dissociation from the GPIIb/IIIa receptor. This prolonged receptor occupancy is believed to contribute to its sustained antiplatelet effects.[3][4] In contrast, other oral GPIIb/IIIa antagonists like orbofiban and sibrafiban have been associated with faster dissociation rates.[3] This kinetic profile suggests that this compound may provide more consistent and durable inhibition of platelet function.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's interaction with platelet receptors.

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in vitro.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Incubation with this compound: Aliquots of PRP are incubated with varying concentrations of this compound or its active form, XV459, for a specified period at 37°C. A vehicle control (without the drug) is also prepared.

-

Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition of aggregation, is then determined.

Radioligand Binding Affinity Assay

This assay is used to determine the binding affinity (Kd) of this compound for the GPIIb/IIIa receptor.

Methodology:

-

Preparation of Platelets: Washed platelets are prepared from human blood by centrifugation and resuspension in a suitable buffer.

-

Radioligand: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor (e.g., 3H-XV459 or 125I-fibrinogen) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the platelets in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the platelets with the bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed using non-linear regression to determine the Ki (inhibition constant) or IC50 of this compound, from which the Kd can be calculated.

Flow Cytometry Analysis of Platelet Activation Markers

Flow cytometry is employed to assess the effect of this compound on the expression of platelet activation markers.

Methodology:

-

Blood Sample Preparation: Whole blood is collected in an anticoagulant.

-

Incubation with this compound and Agonist: Aliquots of whole blood are incubated with this compound or vehicle control, followed by stimulation with a platelet agonist (e.g., ADP).

-

Antibody Staining: The blood samples are then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as P-selectin (CD62P) or the activated form of GPIIb/IIIa (PAC-1). A fluorescently labeled antibody against a general platelet marker (e.g., CD41) is also included to identify the platelet population.

-

Fixation: The samples are fixed with a reagent like paraformaldehyde to stop the reaction and preserve the cells.

-

Flow Cytometry Acquisition: The stained samples are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.

-

Data Analysis: The platelet population is identified (gated) based on its characteristic forward and side scatter properties and positive staining for the platelet-specific marker. The percentage of platelets expressing the activation marker and the mean fluorescence intensity are quantified for each condition.

Mechanism of Action and Signaling Pathways

This compound acts as a direct and competitive antagonist of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2]

References

- 1. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on the Antithrombotic Effects of Roxifiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboembolic disorders remain a leading cause of morbidity and mortality worldwide. While traditional antiplatelet agents like aspirin and ticlopidine are widely used, their efficacy is limited as they do not inhibit all pathways of platelet activation[1]. This has driven the search for more effective therapies. Roxifiban (DMP754) is a potent, orally available antiplatelet agent that acts as a specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor[1][2]. This receptor represents the final common pathway for platelet aggregation, making it a critical target for comprehensive antithrombotic therapy[3].

This compound is a prodrug that undergoes rapid in-vivo hydrolysis to its active acid form, XV459[1][3][4]. Preclinical studies have demonstrated its potent antithrombotic effects and a distinct pharmacological profile compared to other oral GPIIb/IIIa inhibitors, suggesting significant potential in the prevention and treatment of thromboembolic diseases[1][5]. This technical guide provides an in-depth summary of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

The primary mechanism of action of this compound's active metabolite, XV459, is the direct and specific inhibition of the platelet GPIIb/IIIa receptor.

-

Final Common Pathway: Various agonists, including ADP, collagen, and thrombin, can trigger platelet activation. This activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind adhesive proteins, most notably fibrinogen[3].

-

Inhibition of Aggregation: Fibrinogen molecules cross-link adjacent platelets, leading to the formation of a platelet aggregate or thrombus. By binding to the GPIIb/IIIa receptor, XV459 physically blocks the binding of fibrinogen, thereby inhibiting platelet aggregation regardless of the initial stimulus[1][3].

-

Binding Characteristics: XV459 exhibits a high affinity for both resting and activated platelets, with a dissociation constant (Kd) of 1 to 2 nmol/L[1]. A key characteristic is its relatively slow rate of dissociation from the receptor, which suggests a prolonged duration of antiplatelet effect in vivo. This profile is distinct from other oral GPIIb/IIIa antagonists like orbofiban and sibrafiban, which have faster dissociation rates[6].

Pharmacokinetics: Prodrug Conversion

This compound (DMP754) is an ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and converted via hydrolysis to its pharmacologically active free-acid form, XV459[1][4]. This efficient conversion ensures that sustained systemic exposure to the active antagonist is achieved[4]. In canine models, this compound demonstrated an oral bioavailability of 20.8%[1].

Preclinical Efficacy Data

In Vitro Studies

Ex vivo and in vitro studies have established the high potency of this compound in inhibiting platelet function. The active form, XV459, potently blocks platelet aggregation induced by various agonists with an IC₅₀ value between 0.030 to 0.05 µmol/L[1][3]. Comparative studies have highlighted its superior potency over other GPIIb/IIIa antagonists.

| Parameter | This compound (XV459) | Orbofiban | Sibrafiban | SR121566 | Source |

| Inhibition of ¹²⁵I-Fibrinogen Binding (IC₅₀) | 5-10 fold more potent | - | - | - | [6] |

| Inhibition of Platelet Aggregation (IC₅₀) | 0.030 - 0.05 µmol/L | - | - | - | [1][3] |

| Thrombus Formation (>20 platelets) on Collagen | Abrogated at 60 nM | Not effective at 500 nM | - | - | [5] |

| Large Thrombus Formation (≥150 platelets) on Collagen | Abrogated at 60 nM | Inhibited at 500 nM | - | - | [5] |

Experimental Protocols: In Vitro Assays

-

Platelet Aggregation Inhibition: Platelet-rich plasma is treated with varying concentrations of the antagonist. Aggregation is then induced by adding an agonist (e.g., 10 µM ADP) and measured using light aggregometry. The concentration required for 50% inhibition (IC₅₀) is determined[4][7].

-

Fibrinogen Binding Assay: Activated human platelets are incubated with the antagonist and ¹²⁵I-labeled fibrinogen. The amount of bound fibrinogen is measured to determine the antagonist's ability to inhibit receptor binding, with potency expressed as an IC₅₀ value[6].

-

Flow-Based Thrombosis Model: Heparinized whole blood is perfused over a collagen I-coated surface at a defined shear rate (e.g., 1,500/s). The formation and size of platelet thrombi on the surface are quantified using microscopy, providing a dynamic measure of anti-platelet efficacy[5].

In Vivo Animal Studies

The antithrombotic efficacy of this compound has been validated in well-established canine models of arterial thrombosis. These studies demonstrate maximal efficacy at low intravenous and oral doses.

| Model | Drug/Dose | Route | Antithrombotic Efficacy | Source |

| Electrolytic Injury (Carotid/Coronary Artery) | This compound/XV459 (0.1 mg/kg) | IV | 100% prevention of occlusive thrombosis | [1] |

| This compound/XV459 (0.3-0.4 mg/kg) | PO | 100% prevention of occlusive thrombosis | [1] | |

| Folts' Model (Femoral Artery CFRs) | This compound/XV459 (<0.1 mg/kg) | IV or PO | Abolished cyclic flow reductions (ED₉₀₋₁₀₀) | [1] |

A key study directly compared the efficacy of this compound with standard antithrombotic agents in the canine electrolytic injury model, demonstrating its superior protective effects.

| Treatment | Dose/Regimen | Incidence of Occlusive Thrombosis | Source |

| This compound (DMP754) | 0.3-0.4 mg/kg PO | 0% | [1] |

| Aspirin | 10 mg/kg PO for 2 days | Not reduced vs. control | [1] |

| Heparin | 10 IU/kg IV bolus + 90 IU/kg infusion | Not reduced vs. control | [1] |

| Ticlopidine | 300 mg/kg PO for 3 days | Not reduced vs. control | [1] |

Experimental Protocols: In Vivo Models

-

Canine Electrolytic Injury Model: This model induces severe arterial injury. Anesthetized dogs are surgically prepared to expose a carotid or coronary artery. A 200-µA anodal current is applied to the external surface of the artery, inducing endothelial damage and leading to the formation of an occlusive thrombus. The efficacy of the drug, administered prior to injury, is measured by its ability to maintain blood flow and prevent occlusion[1].

-

Canine Folts' Model: This model simulates conditions of stenosis and recurrent thrombosis. The femoral artery of an anesthetized dog is clamped to create mechanical injury and a critical stenosis is applied. This results in the formation of platelet-rich thrombi that gradually occlude the vessel, followed by spontaneous dislodgement and restoration of flow, creating a pattern of "cyclic flow reductions" (CFRs). The efficacy of an antithrombotic agent is determined by its ability to abolish these CFRs[1][3].

References

- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Roxifiban's Antiplatelet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxifiban, an orally active prodrug of the potent glycoprotein (GP) IIb/IIIa antagonist XV459, has demonstrated significant antiplatelet activity in in vitro studies. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its mechanism of action, quantitative data from key assays, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of antiplatelet therapeutics.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and von Willebrand factor, which in turn cross-links platelets to form an aggregate.[1] As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor is a prime target for antiplatelet drugs.[2] this compound (DMP 754) is a methyl ester prodrug that is rapidly converted in the blood and liver to its active form, XV459.[2] This active metabolite is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking platelet aggregation.[2]

Mechanism of Action

This compound's antiplatelet effect is mediated by its active form, XV459, which acts as a direct and specific antagonist of the platelet GPIIb/IIIa receptor. The binding of XV459 to the GPIIb/IIIa receptor prevents the binding of fibrinogen, the primary ligand responsible for cross-linking platelets during aggregation.[2] This mechanism is independent of the agonist that triggers platelet activation, making this compound effective against a broad range of stimuli, including adenosine diphosphate (ADP), collagen, and thrombin receptor activating peptide (TRAP).[3][4]

A key characteristic of this compound's active form is its high affinity for both resting and activated platelets and a relatively slow dissociation rate.[2][3] This pharmacokinetic profile suggests the potential for a prolonged duration of antiplatelet effect in vivo.[2]

Quantitative Data

The in vitro potency of this compound has been quantified through various assays, primarily focusing on its ability to inhibit platelet aggregation and fibrinogen binding. The following tables summarize the key quantitative data.

Table 1: Inhibition of Platelet Aggregation (IC50 Values)

| Agonist | IC50 (µM) | Anticoagulant | Reference |

| ADP, Collagen, etc. | 0.030 - 0.05 | Not Specified | [3] |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: GPIIb/IIIa Receptor Binding Affinity

| Parameter | Value | Ligand | Reference |

| Kd (nmol/L) | 1 - 2 | Not Specified | [3] |

Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.

Table 3: Inhibition of 125I-Fibrinogen Binding to Activated Platelets

| Compound | Relative Potency vs. Others | Reference |

| This compound (active form) | 5 – 10 fold greater potency | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of antiplatelet agents. The following sections outline the protocols for key experiments used to evaluate this compound's activity.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of PRP. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen, TRAP).

-

This compound (or its active form, XV459) at various concentrations.

-

Platelet aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[5]

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining platelets and cells.

-

The supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.

-

-

Assay:

-

Pre-warm PRP aliquots to 37°C.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).[2]

-

Place the PRP cuvette in the aggregometer and establish a baseline reading.

-

Add the platelet agonist (e.g., 10 µM ADP) to induce aggregation.[6]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP baseline.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fibrinogen Binding Assay

This assay directly measures the ability of this compound to inhibit the binding of labeled fibrinogen to activated platelets.

Principle: Radiolabeled (e.g., 125I) or fluorescently labeled fibrinogen is incubated with activated platelets in the presence and absence of the test compound. The amount of bound fibrinogen is then quantified to determine the extent of inhibition.

Materials:

-

Gel-filtered platelets (GFP) or washed platelets.

-

125I-labeled fibrinogen.

-

Platelet agonists (e.g., ADP).

-

This compound (or its active form, XV459) at various concentrations.

-

Bovine serum albumin (BSA).

-

Centrifugation-based separation method or filtration.

-

Gamma counter.

Procedure:

-

Preparation of Gel-Filtered Platelets (GFP):

-

Prepare PRP as described previously.

-

Apply the PRP to a Sepharose column to separate platelets from plasma proteins.[2]

-

-

Assay:

-

In a microtiter plate or microcentrifuge tubes, combine GFP (e.g., 2x108 platelets/mL), CaCl2, and various concentrations of this compound or vehicle.[2]

-

Add 125I-fibrinogen and incubate for a short period (e.g., 10 minutes).[2]

-

Activate the platelets by adding an agonist (e.g., 20 µM ADP) and incubate for another 10 minutes.[2]

-

-

Separation and Quantification:

-

Separate the platelet-bound fibrinogen from the free fibrinogen by centrifugation through a dense BSA cushion or by rapid filtration.

-

Measure the radioactivity of the platelet pellet or the filter using a gamma counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the absence of an agonist).

-

Calculate the percentage of inhibition of specific fibrinogen binding for each this compound concentration.

-

Determine the IC50 value.

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to assess the effect of this compound on the expression of platelet activation markers, such as P-selectin.

Principle: Fluorescently labeled antibodies against specific platelet surface markers are used to quantify their expression on individual platelets.

Materials:

-

Whole blood or PRP.

-

Fluorescently labeled antibodies (e.g., anti-P-selectin-FITC, anti-GPIIb/IIIa-PE).

-

Platelet agonists.

-

This compound.

-

Fixative solution (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Incubate whole blood or PRP with this compound or vehicle.

-

Add a platelet agonist to stimulate the platelets.

-

-

Staining:

-

Add the fluorescently labeled antibodies to the samples and incubate in the dark.

-

-

Fixation:

-

Fix the samples with a fixative solution to stop the reaction and preserve the cells.

-

-

Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Analyze the fluorescence intensity of the stained platelets to quantify the expression of the activation markers.

-

Conclusion

The in vitro characterization of this compound has consistently demonstrated its potent antiplatelet activity, which is attributed to the high-affinity and specific binding of its active metabolite, XV459, to the GPIIb/IIIa receptor. This leads to effective inhibition of platelet aggregation induced by various agonists. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel antiplatelet agents. The comprehensive data and methodologies presented herein are intended to support further research and development in the field of antithrombotic therapy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 6. In vitro platelet aggregation assay [bio-protocol.org]

A Technical Guide to the Structure-Activity Relationship of Roxifiban and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationship (SAR) of Roxifiban, an orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This compound (DMP754) is a methyl ester prodrug, designed for oral administration, which is rapidly and completely converted by blood and liver esterases into its potent, free acid active form, XV459.[1][2] Understanding the specific structural determinants of its high affinity and slow dissociation rate is critical for the rational design of next-generation antithrombotic agents.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon platelet activation by agonists such as ADP or thrombin, an "inside-out" signaling cascade induces a conformational change in the GPIIb/IIIa receptor, exposing its binding site for fibrinogen and other ligands containing the Arg-Gly-Asp (RGD) sequence.[3] Fibrinogen, being multivalent, can then cross-link adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3]

This compound, as an RGD mimetic, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation, regardless of the initial activating stimulus.[1][4]

Core SAR: The Critical Role of the α-Carbon Substituent

The defining feature of the this compound series lies in the substitution at the α-carbon, adjacent to the carboxy terminal. This position serves as a crucial exosite for high-affinity binding to human platelets, directly influencing the drug's dissociation kinetics.[1][4] The structure-activity relationship within the isoxazoline analogs demonstrates that modifications at this site dramatically alter the residence time of the antagonist on the GPIIb/IIIa receptor.

An isoxazoline analog lacking any substitution at the α-carbon (XR299) exhibits a very rapid dissociation from platelets. In contrast, the introduction of an α-carbamate group, as seen in this compound, significantly prolongs the dissociation rate.[1] Further extension of this half-life is achieved by replacing the carbamate with sulfonamide substituents, as in compounds DMP802 and XV454.[1] This prolonged receptor occupancy is a key differentiator of this compound compared to other oral GPIIb/IIIa antagonists.[5][6]

Data Presentation: Table 1. SAR of α-Carbon Substituents in this compound Analogs

| Compound | α-Carbon Substituent | Platelet Dissociation Half-Life (t½) in minutes |

| XR299 | None | 0.1 – 0.2 |

| This compound (active form) | Carbamate | 8 |

| DMP802 | Sulfonamide | 32 |

| XV454 | Sulfonamide | 110 |

| Data sourced from Mousa et al. (2001).[1] |

Quantitative Potency and Comparative Binding Affinity

The active form of this compound (XV459) demonstrates superior potency in inhibiting ligand binding to the GPIIb/IIIa receptor compared to other orally active agents like Orbofiban, Sibrafiban, and SR121566.[1] Competitive binding assays reveal that this compound is significantly more effective at displacing various radiolabeled ligands, including its own tritiated form (³H-XV459), a cyclic RGD analog (³H-DMP728), and natural ligands like fibrinogen (¹²⁵I-Fibrinogen).[1] This high potency is a direct consequence of its distinct binding profile, characterized by high affinity for both resting and activated platelets and a slow dissociation rate (Koff).[1][4]

Data Presentation: Table 2. Comparative Inhibitory Potency (IC₅₀, nM) of GPIIb/IIIa Antagonists

| Antagonist (Active Form) | Inhibition of ³H-XV459 Binding | Inhibition of ³H-DMP728 Binding | Inhibition of ¹²⁵I-Fibrinogen Binding |

| This compound (XV459) | 0.5 ± 0.1 | 2.0 ± 0.5 | 4.0 ± 1.0 |

| Orbofiban | 400 ± 50 | 60 ± 10 | 20 ± 5 |

| Sibrafiban | 100 ± 20 | 15 ± 3 | 30 ± 8 |

| SR121566 | 80 ± 15 | 10 ± 2 | 25 ± 6 |

| IC₅₀ values represent the concentration required to inhibit 50% of radioligand binding. Data sourced from Mousa et al. (2001).[1] |

Experimental Protocols

This assay is fundamental for determining the binding affinity and IC₅₀ values of GPIIb/IIIa antagonists.

Methodology:

-

Platelet Preparation: Human platelets are isolated from whole blood via centrifugation and washed to remove plasma components. The final platelet concentration is adjusted to a standardized level (e.g., 1-2 x 10⁸ platelets/mL).

-

Competitive Incubation: A constant concentration of a radiolabeled ligand (e.g., ³H-XV459 for assessing homologous competition or ¹²⁵I-Fibrinogen for natural ligand competition) is incubated with the prepared platelets.

-

Addition of Antagonist: Varying concentrations of the unlabeled test antagonist (e.g., active forms of this compound, Orbofiban) are added to the mixture. The system is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated, and platelet-bound radioactivity is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter or centrifugation through a silicone oil layer.

-

Quantification: The radioactivity retained on the filter or in the platelet pellet is measured using a scintillation counter.

-

Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is calculated to determine the IC₅₀ value.

Flow cytometry is used to assess whether GPIIb/IIIa antagonists paradoxically activate platelets, a concern with some agents in this class.[7][8] The expression of surface markers like P-selectin (a marker of degranulation) and the binding of fluorescently labeled fibrinogen are measured.

Methodology:

-

Blood Collection: Whole blood is collected into an anticoagulant that preserves physiological calcium concentrations, such as hirudin.[7]

-

Dosing: The blood sample is incubated with the GPIIb/IIIa antagonist (e.g., this compound) at various concentrations.

-

Stimulation (Optional): To test if the antagonist lowers the activation threshold, a sub-maximal concentration of a platelet agonist (e.g., ADP or TRAP) can be added.

-

Staining: The sample is incubated with fluorescently-labeled monoclonal antibodies targeting specific activation markers (e.g., FITC-anti-P-selectin) and/or fluorescently-labeled fibrinogen.

-

Fixation: The reaction is stopped and platelets are stabilized by adding a fixative solution (e.g., paraformaldehyde).

-

Analysis: The sample is analyzed on a flow cytometer. Platelets are identified by their forward and side scatter properties, and the fluorescence intensity associated with each marker is quantified on a per-platelet basis. Studies with this compound have shown it does not increase P-selectin expression, indicating a lack of paradoxical platelet activation.[7]

References

- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]

Roxifiban's Impact on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Roxifiban and its effects on platelet aggregation pathways. This compound, a prodrug, is converted in the body to its active form, XV459, a potent and highly specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. By targeting the final common pathway of platelet aggregation, this compound demonstrates significant potential as an antiplatelet therapeutic agent.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the platelet GPIIb/IIIa receptor.[1][2][3] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and the formation of a thrombus.[4][5] this compound's active metabolite, XV459, binds with high affinity to the GPIIb/IIIa receptor, effectively blocking the binding of fibrinogen and thereby preventing platelet aggregation, irrespective of the initial platelet agonist.[1][6]

dot

Caption: this compound's mechanism of action in blocking platelet aggregation.

Quantitative Analysis of this compound's Efficacy

The potency of this compound's active form, XV459, has been quantified through various in vitro and ex vivo studies. These studies highlight its high affinity for the GPIIb/IIIa receptor and its effective inhibition of platelet aggregation induced by multiple agonists.

| Parameter | Value | Agonist(s) | Species | Reference |

| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | ADP, Collagen | Human | [1][6] |

| Kd (Binding Affinity) | 1 - 2 nmol/L | - | Human | [1] |

| Binding Inhibition (IC50) | ||||

| vs. 3H-XV459 | 100-800 fold more potent than Orbofiban, Sibrafiban, or SR121566 | - | Human | [4] |

| vs. 3H-DMP728 | 5-30 fold more potent than Orbofiban, Sibrafiban, and SR121566 | - | Human | [4] |

| vs. 125I-Fibrinogen | Lower IC50 compared to other GPIIb/IIIa antagonists | - | Human | [4] |

Comparative Efficacy

Studies have demonstrated the superior binding characteristics of this compound compared to other oral GPIIb/IIIa antagonists.

| Characteristic | This compound (XV459) | Orbofiban | Reference |

| Binding Affinity | High | Lower | [7] |

| Dissociation Rate | Slow | Fast | [4][7] |

| Effect of Plasma Calcium | Unaffected | Affected | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on platelet aggregation.

Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

dot

Caption: Workflow for Light Transmission Aggregometry.

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.

-

Incubation: PRP is incubated with varying concentrations of this compound (or its active form, XV459) or a vehicle control for a specified period at 37°C.

-

Aggregation Measurement: The PRP sample is placed in an aggregometer. After establishing a baseline, a platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation. The change in light transmission is recorded over time.

-

Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.

Flow Cytometry for Fibrinogen Binding

Flow cytometry allows for the analysis of individual platelets and the quantification of fluorescently labeled fibrinogen binding to the platelet surface.

Methodology:

-

Blood Collection and Preparation: Whole blood is collected in an appropriate anticoagulant. Samples are incubated with varying concentrations of this compound.

-

Platelet Stimulation: A platelet agonist (e.g., ADP, TRAP) is added to activate the platelets.

-

Labeling: Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) is added to the samples. Platelets are also labeled with a specific antibody (e.g., anti-CD41) to distinguish them from other blood cells.

-

Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The fluorescence intensity of the fibrinogen label on the platelet population is measured to quantify the amount of bound fibrinogen. The inhibition by this compound is determined by the reduction in fibrinogen binding compared to the control.[8]

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and the concentration of a compound that inhibits 50% of radiolabeled ligand binding (IC50) to the GPIIb/IIIa receptor.

dot

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Preparation of Platelets: Washed platelets or PRP are prepared from whole blood.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., ³H-XV459, ¹²⁵I-Echistatin, or ¹²⁵I-Fibrinogen) is incubated with the platelets in the presence of increasing concentrations of unlabeled this compound (XV459).[4]

-

Separation: After incubation, the platelets with bound radioligand are separated from the unbound radioligand. This can be achieved by rapid filtration through a glass fiber filter or by centrifugation.

-

Quantification: The amount of radioactivity associated with the platelets is measured using a scintillation counter or a gamma counter.

-

Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Kd) can be calculated from this data.

Signaling Pathways and Downstream Effects

This compound's interaction with the GPIIb/IIIa receptor directly impedes the "outside-in" signaling that normally follows fibrinogen binding. This blockade prevents subsequent platelet responses such as clot retraction, further platelet activation, and stabilization of the thrombus.

Notably, some studies have investigated whether GPIIb/IIIa antagonists like this compound can induce paradoxical platelet activation. However, for this compound, studies have shown that it does not increase P-selectin expression, a marker of platelet alpha-granule release and activation, at therapeutic concentrations.[8][9] In some clinical settings, long-term administration of this compound was associated with changes in the expression of other platelet receptors, but this did not translate to an overall pro-aggregatory state.[10]

Conclusion

This compound, through its active metabolite XV459, is a potent and specific antagonist of the platelet GPIIb/IIIa receptor. Its high affinity and slow dissociation rate contribute to a sustained inhibition of platelet aggregation, the final common step in thrombus formation. The experimental data consistently demonstrate its efficacy in blocking agonist-induced platelet aggregation and fibrinogen binding. This in-depth understanding of this compound's mechanism of action and its effects on platelet aggregation pathways underscores its potential as a valuable agent in the management of thrombotic diseases. Further research and clinical evaluation are warranted to fully elucidate its therapeutic role.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using Roxifiban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxifiban is a potent, orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on platelet aggregation using two standard methods: Light Transmission Aggregometry (LTA) and Flow Cytometry.

This compound, the prodrug, is rapidly converted to its active free-acid form, XV459, which exhibits high affinity for both resting and activated platelets.[2] It effectively blocks platelet aggregation induced by various agonists.[2] The pharmacodynamic response to this compound is dose-dependent, with higher concentrations leading to greater inhibition of platelet aggregation.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound and its active form, XV459, on platelet aggregation.

Table 1: Inhibitory Potency (IC50) of this compound's Active Form (XV459) on Platelet Aggregation

| Agonist | IC50 (µmol/L) | Reference |

| ADP | 0.030 - 0.05 | [2] |

| Collagen | 0.030 - 0.05 | [2] |

| Thrombin Receptor Activating Peptide (TRAP) | 0.030 - 0.05 | [6] |

Table 2: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral this compound

| This compound Daily Dose (mg) | Inhibition of Platelet Aggregation (%) | Reference |

| 0.25 | Dose-dependent increase | [4] |

| 0.5 | Dose-dependent increase | [4] |

| 0.75 | Dose-dependent increase | [4] |

| 1.0 | Dose-dependent increase | [4] |

| 1.25 | Dose-dependent increase | [4] |

| 1.5 | Dose-dependent increase | [4] |

| 2.0 | Sustained and significant inhibition | [4] |

| 2.5 | Sustained and significant inhibition | [4] |

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the mechanism of action of this compound.

Caption: this compound blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor.

Experimental Protocols

Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA.

a. Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen, TRAP).

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Centrifuge.

-

Pipettes and tips.

b. Experimental Workflow:

Caption: Workflow for Light Transmission Aggregometry.

c. Detailed Methodology:

-

Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture. Process samples within 2 hours of collection.

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation with this compound: Pre-incubate aliquots of PRP with various concentrations of this compound (or its active form, XV459) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Aggregometer Setup: Calibrate the aggregometer using PRP as the 0% transmission reference and PPP as the 100% transmission reference.

-

Aggregation Measurement:

-

Place a cuvette with the pre-incubated PRP sample into the aggregometer and start stirring.

-

Add a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Determine the maximum aggregation percentage and the slope of the aggregation curve. Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

Flow Cytometry for Platelet Activation Markers

This protocol measures the expression of P-selectin (a marker of alpha-granule release) and the binding of fibrinogen to the GPIIb/IIIa receptor on the platelet surface.

a. Materials:

-

Whole blood collected in 3.2% sodium citrate or acid-citrate-dextrose (ACD).

-

This compound or its active form, XV459.

-

Platelet agonists (e.g., ADP, TRAP).

-

Fluorochrome-conjugated antibodies:

-

Anti-CD62P (P-selectin)

-

Anti-fibrinogen or PAC-1 (recognizes the activated GPIIb/IIIa receptor)

-

A platelet-specific marker (e.g., anti-CD41 or anti-CD61)

-

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Wash buffer (e.g., PBS with 1% BSA).

-

Flow cytometer.

b. Experimental Workflow:

Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.

c. Detailed Methodology:

-

Sample Preparation: Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

Incubation with this compound: Add various concentrations of this compound or vehicle control to the diluted blood and incubate for a specified time at room temperature.

-

Platelet Activation: Add a platelet agonist (e.g., 20 µM ADP or 20 µM TRAP) and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Antibody Staining: Add the fluorochrome-conjugated antibodies to the samples and incubate for 15-20 minutes at room temperature in the dark.

-

Fixation: Fix the samples by adding a fixative solution (e.g., 1% paraformaldehyde). This stabilizes the cells and antibody binding.

-

Data Acquisition: Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and/or a platelet-specific marker.

-

Data Analysis: Determine the percentage of platelets positive for P-selectin and fibrinogen binding, as well as the mean fluorescence intensity (MFI) for each marker. Calculate the inhibition of marker expression by this compound compared to the vehicle control.

Conclusion

The provided protocols for Light Transmission Aggregometry and Flow Cytometry offer robust methods for the in vitro characterization of this compound's antiplatelet activity. These assays are essential tools for researchers and drug development professionals in the preclinical and clinical evaluation of GPIIb/IIIa inhibitors. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

Application Note: Flow Cytometry Analysis of Platelet Activation Markers with Roxifiban

Audience: Researchers, scientists, and drug development professionals.

Introduction Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by agonists such as adenosine diphosphate (ADP) or thrombin, platelets undergo a series of changes, including granule secretion and conformational changes in surface receptors.[1] One of the key events is the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which binds fibrinogen, leading to platelet aggregation and thrombus formation.[2] Flow cytometry is a powerful technique for analyzing platelet activation at a single-cell level, quantifying the expression of surface markers like P-selectin (CD62P) and the binding of activation-specific antibodies like PAC-1 to the activated GP IIb/IIIa complex.[1][3]

Roxifiban is an orally active, nonpeptide antagonist of the GP IIb/IIIa receptor.[4][5] It is designed to prevent platelet aggregation by blocking the final common pathway of this process.[2][6] This application note provides a detailed protocol for using flow cytometry to assess the effect of this compound on platelet activation markers.

Mechanism of Action: this compound in the Platelet Activation Pathway this compound exerts its antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GP IIb/IIIa receptor. This prevents the formation of fibrinogen bridges between platelets, thereby inhibiting aggregation.[2][7] Unlike some other GP IIb/IIIa antagonists, studies have shown that this compound does not appear to induce paradoxical platelet activation.[4][8]

Caption: this compound blocks the final step of platelet aggregation.

Data Presentation: Effects of this compound

The following tables summarize data from studies evaluating the effect of this compound on key platelet activation markers.

Table 1: Effect of this compound on P-selectin (CD62P) Expression. P-selectin is a marker of alpha-granule release upon platelet activation.[1] Studies consistently show that this compound does not significantly alter P-selectin expression, both in circulating platelets and after stimulation with agonists like ADP and Thrombin Receptor Activating Peptide (TRAP).[4][8][9]

| Condition | Agonist | Pre-Roxifiban (% Positive Cells) | Post-Roxifiban (% Positive Cells) | Citation |

| Circulating Platelets | None | Baseline | No significant change | [8] |

| Stimulated Platelets | ADP (3 µM) | 65.8 ± 16.7 | 69.3 ± 13.5 (NS) | [9] |

| Stimulated Platelets | TRAP | Baseline | Not altered | [4][8] |

| (Data are representative and may vary based on experimental conditions. NS = Not Significant.) |

Table 2: Effect of this compound on Fibrinogen Binding and Microaggregate Formation. As a direct antagonist of the GP IIb/IIIa receptor, this compound demonstrates a dose-dependent inhibition of fibrinogen binding and subsequent platelet microaggregate formation.[4][8]

| Parameter | Agonist | Pre-Roxifiban | Post-Roxifiban (1.5 mg) | Citation |

| Fibrinogen Binding (Single Platelets) | ADP (3 µM) | Baseline | Significantly reduced | [8][9] |

| Fibrinogen Binding (Microaggregates) | ADP (3 µM) | Baseline | Significantly reduced | [9] |

| Microaggregate Formation | ADP (3 µM) | Baseline | Significantly reduced | [8][9] |

| Microaggregate Formation | TRAP | Baseline | Reduced in a dose-dependent manner | [4] |

| ("Significantly reduced" indicates a statistically significant decrease compared to pre-dose levels.) |

Experimental Workflow

The general workflow for analyzing platelet activation by flow cytometry involves several key steps from sample collection to data analysis.

Caption: Standard workflow for platelet activation analysis.

Detailed Experimental Protocol: Whole Blood Staining

This protocol minimizes artifactual platelet activation by avoiding centrifugation steps.[10]

1. Materials and Reagents

-

Flow Cytometer: Equipped with 488 nm and/or 633 nm lasers.

-

Anticoagulant: 3.2% Sodium Citrate or Hirudin vacuum tubes.[8][10]

-

Agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP-6).

-

Drug: this compound solution and vehicle control (e.g., DMSO).

-

Antibodies:

-

Platelet-specific marker: CD41-PE or CD61-PE.

-

Activation markers: CD62P (P-selectin)-FITC, PAC-1-FITC (binds activated GP IIb/IIIa).[1]

-

Isotype controls.

-

-

Buffers: Phosphate-Buffered Saline (PBS), Tyrode's buffer.

-

Fixative: 1-2% Paraformaldehyde (PFA) solution.[11]

-

Consumables: 12x75 mm polystyrene tubes, micropipettes.

2. Blood Collection

-

Draw blood using a 21-gauge needle or larger to prevent shear stress-induced activation.

-

Discard the first 2-3 mL of blood.[10]

-

Collect blood into a tube containing sodium citrate or hirudin and mix gently by inversion 3-5 times.

-

Process samples within 30 minutes of collection.

3. Sample Preparation and Staining

-

Dilute whole blood 1:5 or 1:10 with PBS or Tyrode's buffer in 12x75 mm tubes.

-

Add this compound or vehicle control to the respective tubes and incubate for the desired time (e.g., 15-30 minutes) at room temperature.

-

Add the appropriate fluorescently-conjugated antibodies (e.g., CD41-PE, CD62P-FITC, PAC-1-FITC) to each tube.

-

Add the agonist (e.g., ADP to a final concentration of 1-20 µM) or saline to the tubes and gently vortex.

-

Incubate for 10-15 minutes at room temperature in the dark.[12]

-

Stop the reaction and stabilize the platelets by adding 1 mL of 1% PFA.

-

Incubate for 30 minutes at room temperature in the dark.[11]

-

Samples can be stored at 4°C and should be analyzed within 24 hours.

4. Flow Cytometry Acquisition

-

Set up the flow cytometer using compensation controls.

-

Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot using a logarithmic scale to visualize the different cell populations (erythrocytes, leukocytes, and platelets).

-

Create a second plot of SSC vs. the platelet-specific marker (e.g., CD41-PE) to create a specific gate for the platelet population.

-

Acquire at least 10,000-20,000 events within the platelet gate for each sample.

5. Data Analysis and Gating Strategy The analysis involves sequentially gating on the cell populations to isolate platelets and then quantifying the expression of activation markers on that population.

Caption: Gating strategy for platelet activation analysis.

The results can be expressed as the percentage of positive cells for a given marker (e.g., % CD62P positive) or as the Median Fluorescence Intensity (MFI), which reflects the density of the marker on the cell surface.[3] The effect of this compound is determined by comparing marker expression in drug-treated samples to vehicle controls, both at baseline and after agonist stimulation.

References

- 1. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. plateletservices.com [plateletservices.com]

- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. med.upenn.edu [med.upenn.edu]

- 12. immunostep.com [immunostep.com]

Evaluating the Antithrombotic Efficacy of Roxifiban: Application Notes and Protocols for In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction